(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound is an organic molecule that likely contains a difluoromethoxy group attached to a phenyl ring . This structure is similar to 4-(Difluoromethoxy)phenyl isocyanate, which is an organic building block containing an isocyanate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(Difluoromethoxy)phenyl isocyanate are commercially available .Molecular Structure Analysis
The molecular structure of this compound likely includes a phenyl ring with a difluoromethoxy group attached, similar to 4-(Difluoromethoxy)phenyl isocyanate .Physical And Chemical Properties Analysis
For a related compound, 4-(Difluoromethoxy)phenyl isocyanate, the properties include a refractive index of 1.495, a boiling point of 209 °C, and a density of 1.323 g/mL at 25 °C .Scientific Research Applications
Medicinal Chemistry
The compound shows promise in the development of new therapeutic agents. Its structure is conducive to modification, allowing for the synthesis of derivatives with potential inhibitory effects on biological targets . For instance, thiazolidine derivatives have been studied for their role in inhibiting TGF-β1-induced epithelial–mesenchymal transformation, which is a key process in the development of fibrotic diseases .
Industrial Chemistry
In the industrial sector, the compound’s derivatives could be utilized in the synthesis of complex molecules. The difluoromethoxy group in particular may impart unique physical and chemical properties that are beneficial in industrial processes .
Environmental Science
The environmental impact of chemicals is a growing field of study. This compound, due to its specific chemical structure, could be investigated for its environmental fate, bioaccumulation, and potential as an environmentally benign alternative to more harmful substances .
Biotechnology
Biotechnological applications could leverage the biochemical properties of thiazolidine derivatives. These compounds might play a role in enzyme inhibition, which is crucial in various biotechnological processes, including drug development and metabolic pathway studies .
Agricultural Research
In agriculture, research into compounds like (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid could lead to the development of new pesticides or growth regulators. The specificity of the compound’s interaction with biological systems could be harnessed to target specific pests or diseases without affecting non-target organisms .
Material Science
Material science could benefit from the incorporation of such compounds into polymers or coatings. The difluoromethoxy group might confer resistance to degradation or enhance binding to other materials, leading to improved durability and performance of materials .
properties
IUPAC Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-VEDVMXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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